Acide diisooctylphosphinique

Vue d'ensemble

Description

Diisooctylphosphinic acid (CAS number: 83411-71-6), also known as Cyanex272, is an acidic secondary phosphine oxide extractant . It was originally developed for the separation of nickel and cobalt, but due to its excellent extraction performance, its application range has been continuously expanded for the separation of other metal systems .

Synthesis Analysis

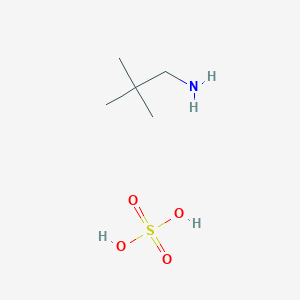

The synthesis of Diisooctylphosphinic acid involves a reaction with sodium hypophosphite hydrate, di-tert-butyl peroxide, and acetic acid at 135°C for 30 hours . The reaction mixture is then transferred to an Erlenmeyer flask and heated to reduce viscosity. Water is slowly added until two phases are observed. The aqueous phase is removed and its pH is measured. The organic phase is then washed with a 4% caustic solution and the resulting aqueous layer is removed .Molecular Structure Analysis

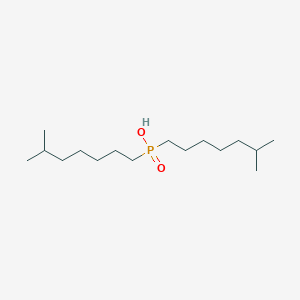

The molecular formula of Diisooctylphosphinic acid is C16H35O2P, and its molecular weight is 290.42 . The SMILES string representation isCC(C)CCCCCP(O)(=O)CCCCCC(C)C . Physical And Chemical Properties Analysis

Diisooctylphosphinic acid is a liquid with a refractive index of n20/D 1.460 and a density of 0.916 g/mL at 20 °C .Applications De Recherche Scientifique

Synthèse de nanocristaux de taille magique

Le DiOPA sert de ligand de passivation de surface dans la synthèse de nanocristaux semi-conducteurs de taille magique comme CdSe et CdTe . Ces nanocristaux présentent des propriétés optiques uniques en raison de leurs effets de confinement quantique, ce qui les rend précieux dans la recherche en optoélectronique et en photonique.

Extraction de métaux

En métallurgie et en recyclage, le DiOPA est utilisé comme extractant pour la récupération de métaux précieux. Il a été particulièrement remarqué pour son efficacité dans l'extraction de l'indium (III) à partir de solutions sulfatées . Cette application est cruciale pour la gestion durable des ressources métalliques.

Extraction par fluide supercritique

Le DiOPA est utilisé comme ligand acide dans les procédés d'extraction par fluide supercritique (SFE). Il aide à l'extraction de métaux divalents tels que Zn2+, Cu2+, Pb2+, Cd2+ et Cr3+ à partir de substrats tels que le sable et les cendres volantes en utilisant du CO_2 supercritique . Cette technique est importante pour la remédiation environnementale et la récupération des ressources.

Études de solubilité dans le CO2 supercritique

Les chercheurs utilisent le DiOPA comme ligand pour étudier la solubilité des systèmes de ligands de cuivre dans le CO_2 supercritique . La compréhension de ces paramètres de solubilité est essentielle pour les applications en chimie verte et en traitement des matériaux.

Nanotechnologie et science des matériaux

Le DiOPA joue un rôle dans le domaine de la nanotechnologie, en particulier dans la création de nanocristaux de pérovskite d'halogénure de plomb . Ces nanocristaux sont des matériaux prometteurs pour les cellules solaires et autres technologies d'énergie renouvelable en raison de leurs bandes interdites réglables et de leur haute efficacité photovoltaïque.

Applications biologiques

Bien que n'étant pas directement lié au DiOPA, ses analogues structuraux tels que les oxydes de phosphine sont largement utilisés dans les applications biologiques. Ils sont impliqués dans la biosensibilité, la délivrance de médicaments, les activités anticancéreuses et l'imagerie biologique en raison de leur nature biocompatible et de leur faible toxicité . Cela suggère des domaines potentiels où le DiOPA pourrait être exploré pour des applications similaires.

Safety and Hazards

Diisooctylphosphinic acid is classified as an eye irritant (Category 2A), H319 . It’s recommended to wear eye protection and face protection when handling this chemical. If it comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention .

Mécanisme D'action

Target of Action

Diisooctylphosphinic acid (DiOPA) is an organophosphorous compound . Its primary targets are metal ions such as Indium (III), Zinc (Zn 2+), Copper (Cu 2+), Lead (Pb 2+), Cadmium (Cd 2+), and Chromium (Cr 3+) . These metal ions play crucial roles in various biochemical processes.

Mode of Action

DiOPA interacts with its targets (metal ions) through a process known as extraction . As an extractant, it binds to the metal ions, forming complexes that can be separated from the original solution .

Biochemical Pathways

The extraction of metal ions by DiOPA can affect various biochemical pathways, particularly those involving the targeted metal ions. For instance, it can influence the pathways of metal ion transport and homeostasis, disrupting the normal functioning of cells and organisms .

Pharmacokinetics

As an organophosphorous compound, it is expected to have good lipophilicity, which could influence its absorption and distribution .

Result of Action

The primary result of DiOPA’s action is the extraction of metal ions from solutions . This can lead to changes in the concentrations of these ions, potentially affecting various cellular processes and functions .

Action Environment

The action of DiOPA can be influenced by various environmental factors. For instance, the efficiency of extraction can be affected by the pH of the solution, the presence of other ions, and the temperature

Analyse Biochimique

Biochemical Properties

It is known that Diisooctylphosphinic acid is used as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals

Cellular Effects

It is known that Diisooctylphosphinic acid strongly adsorbs to quantum dots (QDs) and increases the formation energy of halide vacancies, enabling nanosurface reconstruction . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Diisooctylphosphinic acid can act as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . This suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Diisooctylphosphinic acid is relatively stable at room temperature, but may decompose at high temperatures .

Metabolic Pathways

It is known that Diisooctylphosphinic acid is used as an extractant in the extraction of Indium (III) from sulfate solutions , suggesting that it may be involved in certain metabolic pathways.

Transport and Distribution

It is known that Diisooctylphosphinic acid strongly adsorbs to quantum dots (QDs) and increases the formation energy of halide vacancies, enabling nanosurface reconstruction . This suggests that it may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

It is known that Diisooctylphosphinic acid can act as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . This suggests that it may be localized to specific compartments or organelles within the cell.

Propriétés

IUPAC Name |

bis(6-methylheptyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNVBFGHGMAMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCP(=O)(CCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545423 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27661-42-3 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diisooctylphosphinic acid interact with nanocrystals during synthesis?

A: Diisooctylphosphinic acid acts as a capping ligand during nanocrystal synthesis. [, , ] It binds to the surface of the nanocrystals, effectively passivating them. This interaction influences the growth pattern of the nanocrystals, often leading to the formation of "magic-sized" nanocrystals with specific, discrete sizes. [, , ]

Q2: What makes Diisooctylphosphinic acid particularly interesting for controlling nanocrystal size?

A: Unlike some other ligands, Diisooctylphosphinic acid, in conjunction with coordinating solvents like hexadecylamine, promotes quantized growth. [, ] This means that only nanocrystals of specific sizes are allowed to grow, leading to a more homogeneous sample. Notably, Diisooctylphosphinic acid has been shown to facilitate the synthesis of larger magic-sized CdSe and CdTe nanocrystals compared to previously reported methods. [, ]

Q3: Are there any drawbacks to using Diisooctylphosphinic acid as a capping ligand?

A: One observed limitation is that Diisooctylphosphinic acid-capped nanocrystals tend to exhibit low emission quantum yields, often less than 1%. [] Photoluminescence studies suggest that the band edge absorption of these nanocrystals is significantly quenched. [] This low emission efficiency might limit their applications in areas requiring strong luminescence.

Q4: What is the role of Diisooctylphosphinic acid in the extraction of neodymium?

A: Diisooctylphosphinic acid (CYANEX 272) functions as a carrier molecule in emulsion liquid membrane (ELM) processes for extracting neodymium. [] This technique offers a potential alternative to traditional solvent extraction, with advantages such as reduced solvent consumption and higher extraction efficiency. The Diisooctylphosphinic acid selectively binds to neodymium ions, facilitating their transfer across the membrane and separation from other elements. []

Q5: Has the solubility of Diisooctylphosphinic acid complexes been investigated?

A: Research has explored the solubility of copper complexes with Diisooctylphosphinic acid in supercritical CO2. [] The study aimed to understand the factors influencing the solubility of metal-ligand complexes in supercritical fluids, with potential applications in areas like metal extraction and material processing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

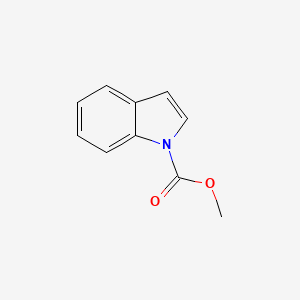

![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)